cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid
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Overview
Description
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid: is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. The presence of benzyloxycarbonyl and tert-butoxycarbonyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often include the use of protecting agents such as benzyl chloroformate and di-tert-butyl dicarbonate, along with suitable bases like triethylamine. The reactions are usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in protecting functional groups during chemical reactions, allowing for selective modifications. The compound may also act as a ligand, binding to enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Another compound with a benzyloxycarbonyl group, used in peptide synthesis.
tert-Butoxycarbonyl-L-alanine: Contains a tert-butoxycarbonyl group, commonly used as a protecting group in organic synthesis.
Uniqueness
rac-(3aR,6aR)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid is unique due to its dual protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and in the study of biochemical processes.
Biological Activity
The compound cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid is a bicyclic derivative of pyrrole, a structure known for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a pyrrole moiety. The presence of benzyloxy and tert-butoxycarbonyl groups enhances its stability and solubility, potentially influencing its biological interactions.
Chemical Formula
- Molecular Formula : C₁₅H₁₉N₂O₄
- Molar Mass : 299.32 g/mol
Anticancer Properties
Research indicates that compounds with similar structures to This compound exhibit significant anticancer activity. For instance, studies have shown that pyrrole derivatives can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the efficacy of related pyrrole compounds against human cancer cell lines (e.g., HCT116 colorectal carcinoma), the IC₅₀ values were determined using MTT assays. The results indicated that certain derivatives exhibited cytotoxic effects at concentrations as low as 50 µM, suggesting potential for therapeutic use in oncology .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of pyrrole derivatives. Research has demonstrated that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity.
The neuroprotective effects are attributed to the ability of these compounds to:
- Inhibit oxidative stress by scavenging free radicals.
- Modulate signaling pathways involved in neuronal survival.
- Enhance synaptic plasticity through interactions with NMDA receptors.
Anti-inflammatory Activity
Pyrrole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting a potential role in treating inflammatory diseases.
Experimental Findings
In vitro studies have shown that treatment with pyrrole-based compounds reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
Summary of Research Findings
Properties
Molecular Formula |
C20H26N2O6 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-3,3a,4,6-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-6a-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)28-17(25)21-11-15-9-10-22(20(15,13-21)16(23)24)18(26)27-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,23,24)/t15-,20+/m0/s1 |
InChI Key |
FEGRQZYEYYATFY-MGPUTAFESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCN([C@@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCN(C2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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